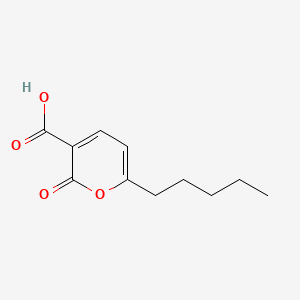

2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid

概要

説明

2-Oxo-6-pentyl-2H-pyran-3-carboxylic acid (CAS: 27593-22-2) is a pyran-derived carboxylic acid characterized by a pentyl substituent at position 6 and a ketone group at position 2. Its molecular formula is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol and a purity of ≥95% .

準備方法

Synthetic Routes and Reaction Conditions

. This method is favored for its efficiency in forming the pyran ring structure. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid may involve large-scale synthesis using similar electrocyclization techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .

化学反応の分析

Types of Reactions

2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pentyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of alkyl or aryl derivatives .

科学的研究の応用

Key Synthesis Methods:

- Biotechnological Methods : Utilizing microbial fermentation processes to produce 6-PAP from natural substrates.

- Chemical Synthesis : Various synthetic routes have been documented, including the condensation of appropriate precursors followed by cyclization reactions.

Biological Activities

The compound exhibits significant biological activities, which can be categorized as follows:

Antifungal Activity

6-PAP has demonstrated potent antifungal properties against a wide range of phytopathogens. In vitro studies have shown its effectiveness against pathogens such as Botrytis cinerea and Fusarium species. This makes it a valuable candidate for use as a natural fungicide in agriculture.

Antibiotic Properties

Research indicates that 2-Oxo-6-pentyl-2H-pyran-3-carboxylic acid possesses antibiotic activity against various bacterial strains. Studies have shown its effectiveness against Staphylococcus aureus, highlighting its potential in treating bacterial infections.

Anti-Virulence Activity

Recent studies have identified the anti-virulence capabilities of 6-PAP, particularly against pathogens like Yersinia pestis. It has been demonstrated to inhibit specific virulence factors, making it a candidate for developing new therapeutic agents targeting bacterial infections.

Applications in Agriculture

Due to its antifungal properties, this compound is being explored for agricultural applications:

- Fungicide Development : Its natural origin and low toxicity make it an attractive alternative to synthetic fungicides.

- Plant Disease Management : It can be integrated into integrated pest management systems to control diseases affecting crops.

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Cutler et al. (1986) | Antifungal Activity | Demonstrated effectiveness against multiple phytopathogens in controlled environments. |

| Zhang et al. (1996) | Antibiotic Properties | Showed inhibition of Staphylococcus aureus growth in vitro, suggesting potential therapeutic uses. |

| Recent Research (2023) | Anti-Virulence | Identified mechanisms by which 6-PAP inhibits virulence factors in Yersinia pestis, indicating new avenues for antibiotic development. |

作用機序

The mechanism of action of 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it has been shown to target the phosphotyrosine-binding pocket of YopH, an essential virulent factor of Yersinia pestis . This interaction inhibits the activity of YopH, thereby reducing the virulence of the pathogen. The compound’s effects are mediated through its ability to form stable complexes with the target proteins, disrupting their normal function .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-oxo-6-pentyl-2H-pyran-3-carboxylic acid and related derivatives:

Key Structural Differences

Backbone Variation :

- The target compound and 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid share a pyran ring, while benzopyran (e.g., 6-substituted chromene derivatives) and pyridine analogs (e.g., 6-isopropyl dihydropyridine) feature fused aromatic or heteroaromatic systems .

- The pentyl group in the target compound is lipophilic, enhancing membrane permeability compared to polar substituents like -OH or -Cl .

Functional Group Effects :

- Electron-donating groups (e.g., pentyl) increase electron density at the pyran ring, while electron-withdrawing groups (e.g., -Cl, -COOH) enhance electrophilic reactivity .

- The hydroxyl group in 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid facilitates hydrogen bonding, increasing solubility in polar solvents compared to the pentyl-substituted analog .

Reactivity Trends

- Esterification : The pentyl group in the target compound may hinder esterification at C3-COOH due to steric effects, whereas smaller substituents (e.g., -OH, -CH₂OAc) allow efficient derivatization .

- Acid Stability : The hydroxyl variant (CAS 93905-59-0) decomposes at 215°C, while the pentyl-substituted compound’s thermal stability remains undocumented .

生物活性

2-Oxo-6-pentyl-2H-pyran-3-carboxylic acid (CAS 27593-22-2) is a heterocyclic compound characterized by a pyran ring structure with a pentyl substituent and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 210.23 g/mol. The compound features a keto group, a carboxylic acid group, and an alkyl chain that influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 27593-22-2 |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial and fungal strains:

- Fungal Inhibition : The compound has demonstrated antifungal properties against plant pathogens such as Botrytis cinerea and Fusarium species. In vitro assays revealed that concentrations as low as 50 μg/mL can inhibit fungal growth effectively .

- Bacterial Activity : Preliminary studies suggest that this compound also possesses antibacterial properties against strains like Staphylococcus aureus, with significant zones of inhibition observed in disc diffusion assays .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Interaction with Enzymes : Similar compounds have been shown to act as enzyme inhibitors, particularly targeting proteolytic enzymes like human leukocyte elastase and thrombin, which are implicated in inflammatory processes .

- Cell Membrane Disruption : The hydrophobic nature of the pentyl chain may facilitate the penetration of cell membranes in microbial cells, leading to cell lysis and death.

Study on Antifungal Activity

A study evaluated the antifungal efficacy of this compound against P. litchii, revealing an EC50 value of approximately 43 μg/mL when administered via air fumigation methods . The results indicated that the compound could significantly reduce mycelial growth, highlighting its potential as a natural fungicide in agricultural applications.

Research on Antibacterial Effects

In another study, the antibacterial effects were assessed through disc diffusion methods where various concentrations of the compound were tested against Staphylococcus aureus. The results showed clear zones of inhibition, suggesting effective antibacterial properties at concentrations above 100 μg/mL .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid, and how is purity validated?

- Methodology : A common approach involves hydrolysis of precursor esters (e.g., 3-acetoxy derivatives) under acidic conditions. For example, concentrated HCl (36%) is used to hydrolyze sodium salts of related pyran-carboxylic acids, followed by filtration and recrystallization to remove byproducts like NaCl .

- Characterization : Purity is validated via -NMR (e.g., DMSO-, δ 7.12 ppm for H-5), IR (e.g., 1715 cm for C=O), and mass spectrometry. Residual solvents or hydration (observed as 101% yield due to water in crystal lattices) must be accounted for .

Q. How is this compound characterized in solid-state studies?

- Techniques : Single-crystal X-ray diffraction (using SHELX programs like SHELXL for refinement) and thermal analysis (TGA/DSC) are critical. Hydrogen bonding patterns, analyzed via graph set theory, reveal supramolecular interactions (e.g., O–H···O motifs) .

- Challenges : Crystallization may require slow evaporation in polar solvents (e.g., DMSO/water mixtures) to avoid decomposition at high temperatures (observed melting point: 215°C with decomposition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during hydrolysis?

- Experimental Design :

- Acid Concentration : Higher HCl concentrations (e.g., 36%) and extended reaction times (48–72 hours) enhance hydrolysis efficiency but risk side reactions.

- Purification : Sequential filtrations with water remove NaCl impurities, while recrystallization in ethanol/water mixtures improves purity to >94% .

Q. What strategies resolve contradictions in spectral data for this compound?

- Multi-Technique Validation : Cross-reference NMR, IR, and MS data. For example, IR peaks at 1659 cm (lactone C=O) and 1554 cm (aromatic C=C) should align with -NMR signals for H-4 (δ 6.70 ppm) and H-5 (δ 7.12 ppm) .

- Error Mitigation : Use deuterated solvents to avoid peak splitting and repeat experiments under inert atmospheres to prevent oxidation .

Q. How is this compound applied in supramolecular chemistry or drug discovery?

- Supramolecular Applications : The compound’s carboxylic acid and ketone groups enable hydrogen-bonded frameworks, useful in crystal engineering. Graph set analysis (e.g., Etter’s rules) predicts dimeric or chain motifs .

- Drug Discovery : As a heterocyclic scaffold, it serves as a precursor for bioactive derivatives. For example, pyran-carboxylic acids are modified into antimicrobial agents via amidation or esterification .

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point (with decomp.) | 215°C | |

| -NMR (DMSO-) | δ 7.12 (d, H-5), δ 6.70 (d, H-4) | |

| IR (KBr, ν) | 1715 cm (C=O acid) | |

| Synthetic Yield (Optimized) | 67–94% (after purification) |

特性

IUPAC Name |

2-oxo-6-pentylpyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-3-4-5-8-6-7-9(10(12)13)11(14)15-8/h6-7H,2-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCDSJNKGZMFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365107 | |

| Record name | 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27593-22-2 | |

| Record name | 2-Oxo-6-Pentyl-2H-Pyran-3-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。